Product packaging for 4-(Trifluoromethyl)piperidin-1-amine(Cat. No.:)

4-(Trifluoromethyl)piperidin-1-amine

Cat. No.: B13186551
M. Wt: 168.16 g/mol
InChI Key: KJRMCAKVXUCFRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)piperidin-1-amine is a valuable chemical building block in medicinal chemistry and drug discovery research. It features a piperidine ring—a privileged scaffold frequently found in biologically active molecules—that is functionalized with both a primary amine and a trifluoromethyl group at key positions. The incorporation of a trifluoromethyl group is a common strategy in drug design, as this moiety can significantly influence the properties of a molecule by enhancing its lipophilicity, metabolic stability, and bioavailability . Piperidine derivatives, in general, are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects, making them a central focus in the development of new therapeutic agents . As a substituted 4-aminopiperidine , this compound falls into a class of structures that have demonstrated research utility. For instance, 4-aminopiperidine derivatives have been investigated for their use in targeting somatostatin receptors, indicating the potential of this core structure in developing treatments for various diseases . The specific substitution pattern of this compound makes it a versatile intermediate for further synthetic elaboration. Researchers can leverage the reactive primary amine group to form amide bonds or link to other molecular fragments, while the trifluoromethyl group provides a stable, hydrophobic element. This compound is suitable for creating conformationally restrained analogs and exploring structure-activity relationships (SAR) in lead optimization campaigns . For Research Use Only: This product is intended for laboratory research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11F3N2 B13186551 4-(Trifluoromethyl)piperidin-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11F3N2

Molecular Weight

168.16 g/mol

IUPAC Name

4-(trifluoromethyl)piperidin-1-amine

InChI

InChI=1S/C6H11F3N2/c7-6(8,9)5-1-3-11(10)4-2-5/h5H,1-4,10H2

InChI Key

KJRMCAKVXUCFRC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)N

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethyl Piperidin 1 Amine and Analogues

Direct Trifluoromethylation Strategies Applied to Piperidine (B6355638) Cores

Direct trifluoromethylation involves the introduction of a CF3 group onto a pre-existing piperidine ring. This approach is often favored for its efficiency in modifying established molecular scaffolds.

Reactions Involving Sulfur Tetrafluoride (SF4) with Piperidine Carboxylic Acids

One of the early methods for synthesizing trifluoromethyl-substituted piperidines involves the use of sulfur tetrafluoride (SF4). This reagent can convert a carboxylic acid group on the piperidine ring into a trifluoromethyl group. For instance, the synthesis of 2-(trifluoromethyl)piperidine (B127925) was achieved by treating the sodium salt of pipecolic acid with SF4 in the presence of hydrogen fluoride (B91410) (HF) at elevated temperatures. mdpi.comresearchgate.net However, this method often results in low yields, with the aforementioned reaction yielding only 9.6% of the desired product. mdpi.com

A patent describes a method for preparing trifluoromethyl piperidines by reacting piperidine carboxylic acids, such as pipecolic acid, nipecotic acid, or 4-piperidine carboxylic acid, with SF4 in a mixed solvent system of anhydrous hydrofluoric acid and methyl chloride. google.com This solvent mixture is reported to reduce reaction pressure and shorten reaction time. google.com The HF in the mixture also serves to protect the amine group from being destroyed by SF4, thereby improving the yield. google.com

Starting MaterialReagentSolventTemperatureProductReference
Sodium salt of pipecolic acidSF4, HFNot specified120 °C2-(Trifluoromethyl)piperidine mdpi.com
Piperidine carboxylic acidSF4Anhydrous HF, Methyl chloride50–150 °CTrifluoromethyl piperidine google.com

Approaches Utilizing Trifluoromethyl Iodide (CF3I) with Piperidines

Trifluoromethyl iodide (CF3I) serves as another reagent for introducing a trifluoromethyl group onto a piperidine core. This method typically proceeds under basic metal catalysis. google.com While effective, the high cost of CF3I can be a significant drawback, making it less suitable for large-scale synthesis. google.com Halogen bonding can be utilized to create more manageable liquid reagents from gaseous CF3I, which may broaden its applicability in direct arene trifluoromethylation and other perfluoroalkylation reactions. nih.gov

Employment of Specialized Trifluoromethylating Reagents (e.g., Fluorine Sulfonyl Methyl Difluoroacetates)

More specialized reagents have been developed for trifluoromethylation reactions. For example, fluorine sulfonyl methyl difluoroacetates can be used to introduce a trifluoromethyl group onto chloro-piperidines in a solvent like dimethylformamide (DMF). google.com However, similar to CF3I, the expense of these specialized reagents can limit their practical application due to high costs. google.com

N-Trifluoromethylation of Amines Using Carbon Disulfide and Silver Fluoride

A method for the N-trifluoromethylation of amines, which could be applied to piperidine derivatives, utilizes carbon disulfide (CS2) and silver fluoride (AgF). chinesechemsoc.orgchinesechemsoc.org This one-step protocol is operationally simple and uses readily available starting materials. chinesechemsoc.org The reaction mechanism is proposed to begin with the nucleophilic addition of the amine to CS2, forming a carbamodithioic acid adduct. chinesechemsoc.org Subsequent desulfurization and fluorination by AgF lead to the N-CF3 product. chinesechemsoc.org This method has been successfully applied to a variety of secondary amines, including the late-stage modification of complex bioactive molecules. chinesechemsoc.org

De Novo Construction of Trifluoromethylated Piperidine Scaffolds

An alternative to direct trifluoromethylation is the de novo construction of the piperidine ring, where the trifluoromethyl group is incorporated into one of the acyclic precursors before the ring-forming cyclization step.

Cyclization Reactions for Ring Formation

The synthesis of trifluoromethyl-substituted piperidines from non-cyclic starting materials necessitates a cyclization or cycloaddition reaction to form the piperidine skeleton. mdpi.comnih.gov Various strategies have been employed to achieve this, including:

Intramolecular Mannich Reaction: A diastereoselective synthesis of 2-trifluoromethylpiperidines can be achieved through an intramolecular Mannich reaction. This involves the condensation of a trifluoromethyl amine with an aldehyde to form an iminium intermediate, which then undergoes cyclization. mdpi.comresearchgate.net

Aza-Prins Cyclization: Highly functionalized 2-trifluoromethylpiperidines can be prepared using a silyl-aza-Prins reaction. mdpi.com

Ring Expansion: Trifluoromethylated piperidines can also be synthesized through the ring expansion of smaller heterocyclic rings, such as prolinol derivatives. nih.govnih.gov

These de novo approaches offer greater flexibility in introducing various substituents onto the piperidine ring in addition to the trifluoromethyl group.

Cyclization StrategyKey IntermediateProduct TypeReference
Intramolecular Mannich ReactionIminium ion2-Trifluoromethylpiperidines mdpi.comresearchgate.net
Silyl-aza-Prins CyclizationIminium ionHighly functionalized 2-trifluoromethylpiperidines mdpi.com
Ring ExpansionAziridinium intermediate3-Substituted 2-(trifluoromethyl)piperidines scienceopen.com

Ring Expansion Strategies Originating from Five-Membered Heterocycles

The conversion of five-membered rings, such as pyrrolidines, into six-membered piperidines is a well-established synthetic strategy. mdpi.comnih.gov This ring expansion can be achieved through various mechanisms. A notable example involves the synthesis of 2-CF3-piperidines starting from 1-tosyl-2-(trifluoromethyl)aziridine. nih.gov The aziridine (B145994) is first alkylated with a dihaloalkane, and a subsequent novel ring-expansion protocol, triggered by a variety of nucleophiles, leads to the desired trifluoromethylated piperidine. nih.gov

Ring expansion can also be initiated from other five-membered heterocycles like prolinol derivatives. mdpi.comnih.gov These methods provide access to piperidine structures that might be challenging to synthesize through direct cyclization of linear precursors. mdpi.com

Starting HeterocycleKey Intermediate/ReactionTriggerProductRef
PyrrolidineBicyclic azetidinium intermediateNucleophilic attackSubstituted Azepane (can be adapted for piperidines) researchgate.net
1-Tosyl-2-(trifluoromethyl)aziridineAlkylation with dihaloalkanesNucleophilic rearrangement2-CF3-piperidine nih.gov
Prolinol derivativesNot specifiedNot specifiedα-Trifluoromethylpiperidine mdpi.comnih.gov

[4+2]-Cycloaddition Reactions (e.g., Aza Diels-Alder)

The aza Diels-Alder reaction is a powerful [4+2]-cycloaddition for the synthesis of six-membered nitrogen heterocycles, including piperidines. mdpi.comnih.gov This reaction involves a diene reacting with an imine (the aza-dienophile) to construct the ring system. lookchem.com This approach has been used to generate α-trifluoromethyl-piperidines with good diastereoselectivity in favor of the endo product. mdpi.com

When an optically active sulfinamine is used, the resulting cycloadduct can be obtained with high enantioselectivity. mdpi.com The reaction between an imine generated from benzhydrylamine and ethyl glyoxylate (B1226380) with an acyclic diene like 1,3-pentadiene (B166810) can produce piperidines with complete control of regiochemistry and diastereochemistry. lookchem.com The bulky N-benzhydryl group can confer excellent diastereocontrol in subsequent transformations of the piperidine ring. lookchem.com

DieneDienophile (Imine)Key FeaturesProductRef
Various DienesImines from trifluoromethyl aminesGood diastereoselectivity (endo)α-Trifluoromethyl-piperidine mdpi.com
1,3-PentadienePh2CHN=CHCO2EtComplete regio- and diastereocontrolcis-2,6-disubstituted piperidine lookchem.com

Functional Group Interconversion and Derivatization Approaches

Functional group interconversion and derivatization represent key strategies in the synthesis of complex molecules like 4-(trifluoromethyl)piperidin-1-amine and its analogues. These methods often involve the modification of existing piperidine rings or the transformation of other cyclic precursors.

Reduction of Pyridine (B92270) or Pyridinone Derivatives to Piperidines

The reduction of pyridine and pyridinone rings is a fundamental approach to obtaining the saturated piperidine core. A variety of methods are available, ranging from catalytic hydrogenation to the use of chemical reducing agents. The choice of method often depends on the desired stereochemistry and the presence of other functional groups in the molecule.

Catalytic hydrogenation is a widely used technique for the reduction of pyridines to piperidines. nih.gov This method often employs heterogeneous catalysts such as palladium on carbon (Pd/C) and can be conducted under acidic conditions. nih.gov The process is generally robust and can tolerate the presence of air and moisture. nih.gov A key advantage of catalytic hydrogenation is the potential for stereocontrol, often leading to the cis-selective reduction of substituted pyridines. nih.gov For instance, the hydrogenation of fluorinated pyridines has been shown to yield the corresponding piperidines with good yields and high diastereoselectivities. nih.gov

Chemical reducing agents also offer a viable route to piperidines from pyridines. Samarium diiodide (SmI₂) in the presence of water has been demonstrated to rapidly reduce pyridine to piperidine at room temperature in excellent yields. clockss.org This method's effectiveness can be influenced by the order of reagent addition. clockss.org However, for substituted pyridines, such as those with chloro, amino, or cyano groups, this reducing system can sometimes lead to the elimination of these functionalities. clockss.org

The reduction of pyridinone derivatives to piperidines is another important synthetic strategy. These precursors can be accessed through various means, including cyclization reactions. Once formed, the pyridinone ring can be reduced to the corresponding piperidine. This approach is valuable for accessing highly functionalized piperidines.

The synthesis of α-trifluoromethyl piperidines can also be achieved from tetrahydropyridine (B1245486) derivatives in a three-step process involving oxidation to the corresponding pyridinium, followed by nucleophilic trifluoromethylation and subsequent hydrogenation. researchgate.net

Starting MaterialReagent/CatalystProductKey FeaturesReference(s)
Fluorinated PyridinesPd/C, H₂(Multi)fluorinated Piperidinescis-selective, robust, tolerates air and moisture nih.gov
PyridineSmI₂/H₂OPiperidineRapid, room temperature, excellent yield clockss.org
Tetrahydropyridines1. Oxidation 2. Nucleophilic Trifluoromethylation 3. Hydrogenationα-Trifluoromethyl PiperidinesStepwise functionalization researchgate.net

Functionalization of 4-Formylpiperidine Derivatives

The functionalization of pre-existing piperidine scaffolds, such as those derived from 4-formylpiperidine, provides a direct route to complex analogues. Rhodium-catalyzed C-H insertions and cyclopropanations of donor/acceptor carbenes have been utilized for the site-selective synthesis of positional analogues of methylphenidate from piperidine derivatives. nih.gov The site selectivity of these reactions can be controlled by the choice of catalyst and the nature of the amine protecting group. nih.gov For example, C-H functionalization of N-Boc-piperidine can lead to 2-substituted analogues, while the use of N-α-oxoarylacetyl-piperidines can direct functionalization to the 4-position. nih.gov

While direct trifluoromethylation of a 4-formyl group on a piperidine ring is not extensively detailed in the provided context, the functionalization of the piperidine ring at various positions opens up synthetic pathways. For instance, the introduction of a group at the 4-position that can be subsequently converted to a trifluoromethyl group is a plausible strategy. Such multi-step sequences are common in the synthesis of fluorinated organic molecules.

Conversion from 4-(Trifluoromethyl)aniline Derivatives

The conversion of aniline (B41778) derivatives to piperidines is a less common but viable synthetic route. One potential strategy involves the partial reduction of the aniline ring followed by further chemical modifications. For instance, palladium-mediated cross-coupling reactions, such as the Buchwald-Hartwig amination, are employed for the synthesis of N-aryl piperidines by coupling an aryl halide with piperidine. smolecule.com While this is the reverse of the desired transformation, it highlights the utility of palladium catalysis in C-N bond formation involving these two moieties.

The synthesis of 4-piperidin-1-yl-2-(trifluoromethyl)aniline (B1318031) can be achieved through nucleophilic aromatic substitution, where the trifluoromethyl group acts as an activating group for the substitution of a leaving group on the aniline ring by piperidine. smolecule.com Another approach is the catalytic hydrogenation of a corresponding nitro precursor to form the aniline. smolecule.com

Synthetic Pathways from 4-Hydroxypiperidine (B117109) and 4-(Hydroxymethyl)piperidine

Starting from readily available 4-hydroxypiperidine and 4-(hydroxymethyl)piperidine, synthetic routes to trifluoromethylated analogues have been developed. A multi-step synthesis has been reported for the preparation of 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine. nuph.edu.uaresearchgate.net

The synthesis of 4-(trifluoromethoxy)piperidine begins with the acylation of 4-hydroxypiperidine with benzoyl chloride to protect the nitrogen atom. nuph.edu.uaresearchgate.net The resulting N-benzoyl-4-hydroxypiperidine is then converted to N-benzoyl-4-(trifluoromethoxy)piperidine in a two-stage process. nuph.edu.uaresearchgate.net This involves the formation of an S-methyl xanthate, followed by desulfurization/fluorination using N-bromosuccinimide and Olah's reagent. nuph.edu.uaresearchgate.net The N-benzoyl group is subsequently reduced to a benzyl (B1604629) group, which is then removed using 1-chloroethyl chloroformate to yield the final product. nuph.edu.uaresearchgate.net

A similar strategy is applied for the synthesis of 4-(trifluoromethoxymethyl)piperidine starting from 4-(hydroxymethyl)piperidine. nuph.edu.uaresearchgate.net These methods are suitable for producing multigram quantities of the target compounds. nuph.edu.uaresearchgate.net

Starting MaterialKey StepsProductOverall YieldReference(s)
4-Hydroxypiperidine1. N-benzoylation 2. Xanthate formation 3. Desulfurization/fluorination 4. Reduction of benzoyl 5. Deprotection4-(Trifluoromethoxy)piperidine40% nuph.edu.uaresearchgate.net
4-(Hydroxymethyl)piperidine1. N-benzoylation 2. Similar multi-step conversion4-(Trifluoromethoxymethyl)piperidine13.5% nuph.edu.uaresearchgate.net

Stereoselective Synthesis of Trifluoromethylated Piperidines

The stereoselective synthesis of trifluoromethylated piperidines is of significant interest due to the profound impact of stereochemistry on the biological activity of molecules. Diastereoselective methodologies are commonly employed to control the relative configuration of stereocenters within the piperidine ring.

Diastereoselective Methodologies

Several diastereoselective methods have been developed for the synthesis of trifluoromethylated piperidines. An intramolecular Mannich reaction has been utilized for the diastereoselective synthesis of 2-trifluoromethylpiperidines. mdpi.com This approach involves the condensation of a trifluoromethyl amine with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization to produce the 2-trifluoromethylpiperidine derivative. mdpi.com

Another powerful tool for the diastereoselective synthesis of substituted piperidines is the aza-Prins cyclization. rsc.org This reaction has been used to prepare cis-4-hydroxypiperidines bearing a quaternary stereocenter at the C4 position. rsc.org The reaction involves the cyclization of gem-disubstituted homoallylic amines with ketoaldehydes. rsc.org

The functionalization of piperidine derivatives through rhodium-catalyzed C-H insertions can also proceed with high diastereoselectivity. nih.gov For instance, the chemoselective reduction of a functionalized 3-fluoropiperidine (B1141850) using NaBH(OAc)₃ can produce the saturated piperidine with high diastereoselectivity. nih.gov

Furthermore, the synthesis of enantioenriched fluorinated piperidines has been achieved through the hydrogenation of an oxazolidine-substituted pyridine, which proceeds in a diastereoselective manner. nih.gov In situ cleavage of the chiral auxiliary followed by reduction of the resulting imine intermediate yields the enantioenriched piperidine. nih.gov

MethodKey FeaturesProduct ClassReference(s)
Intramolecular Mannich ReactionDiastereoselective cyclization of iminium intermediates2-Trifluoromethylpiperidines mdpi.com
Aza-Prins CyclizationHighly diastereoselective synthesis of cis-4-hydroxypiperidinesC2 and C4 substituted piperidines with a C4 quaternary center rsc.org
Rhodium-catalyzed C-H InsertionSite- and stereoselective functionalizationSubstituted piperidines nih.gov
Hydrogenation of Oxazolidine-substituted PyridineDiastereoselective reduction followed by auxiliary cleavageEnantioenriched fluorinated piperidines nih.gov

Enantioselective Approaches (e.g., Chiral Copper-Catalyzed C-H Cyanation)

The development of enantioselective methods for the synthesis of chiral piperidines is crucial, given their prevalence in pharmaceuticals. nih.gov A significant challenge has been the creation of robust asymmetric syntheses for these heterocycles. nih.gov One innovative approach involves interrupting the traditional Hofmann-Löffler-Freytag (HLF) reaction pathway to achieve a catalytic, regio-, and enantioselective δ C-H cyanation of acyclic amines. nih.gov

This method utilizes a chiral copper catalyst that both initiates and concludes an intramolecular hydrogen atom transfer (HAT) through an N-centered radical relay mechanism. nih.gov This strategy effectively installs a carbonyl equivalent at the δ position of an acyclic amine. nih.gov The resulting δ-amino nitriles, which represent the first highly asymmetric products of an HLF-type reaction, can then be converted into a variety of chiral piperidines. nih.gov The key to this process is the involvement of the chiral copper catalyst in the C-C bond-forming step, which imparts enantiocontrol over the reaction. nih.gov Subsequent reduction of the δ-amino nitrile intermediate unmasks a δ-aldehyde, facilitating cyclization to yield the enantioenriched piperidine. nih.gov

Another copper-catalyzed approach enables the synthesis of chiral 2,3-cis-disubstituted piperidines through an asymmetric cyclizative aminoboration. nih.gov This method employs a Cu/(S, S)-Ph-BPE catalyst system and is noted for its mild reaction conditions and excellent regioselectivity, diastereoselectivity, and enantioselectivity. nih.gov While not directly a C-H cyanation, this strategy highlights the utility of copper catalysis in constructing complex chiral piperidine rings from different precursors. nih.gov

The table below summarizes key aspects of a representative chiral copper-catalyzed reaction for piperidine synthesis.

Catalyst SystemReaction TypeKey TransformationSignificance
Chiral Cu CatalystRadical-mediated δ C-H CyanationAcyclic Amine → δ-Amino NitrileEnables asymmetric synthesis of piperidines by installing a masked carbonyl group at the δ-position with high enantioselectivity. nih.gov
Cu/(S, S)-Ph-BPEAsymmetric Cyclizative AminoborationHydroxylamine Ester → 2,3-cis-disubstituted PiperidineProvides access to piperidines with two consecutive chiral centers in high yield and excellent enantioselectivity. nih.gov

Strategic Use of Protective Groups in the Synthesis of this compound and its Precursors

The synthesis of functionalized piperidines, including this compound and its precursors, necessitates the strategic use of protecting groups to prevent unwanted side reactions at the nitrogen atom. biosynth.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal at the appropriate synthetic stage. biosynth.comcreative-peptides.com

In the synthesis of related fluorinated piperidines, such as 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine, a multi-stage approach involving protective groups is common. nuph.edu.ua A typical strategy begins with the acylation of the piperidine nitrogen. For instance, the nitrogen of 4-hydroxypiperidine can be protected with a benzoyl group by reacting it with benzoyl chloride. nuph.edu.ua This N-benzoyl group is stable enough to withstand subsequent transformations, such as the conversion of the hydroxyl group to a trifluoromethoxy group. nuph.edu.ua

Following the necessary modifications to the piperidine ring, the protecting group must be removed or altered. The N-benzoyl group can be reduced to a benzyl (Bn) group, which is another common and robust protecting group. nuph.edu.ua The final deprotection step often involves removing the benzyl group, for which methods like treatment with 1-chloroethyl chloroformate are employed. nuph.edu.ua

Another widely used protecting group in the synthesis of substituted piperidines is the tert-butoxycarbonyl (Boc) group. nih.gov The Boc group is particularly valuable because it is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). biosynth.comcreative-peptides.com The synthesis of cis-1-Boc-3-fluoropiperidin-4-ol provides a clear example of the Boc group's utility in creating highly functionalized and prized building blocks for medicinal chemistry. nih.gov

The selection of a protecting group strategy is fundamental, with orthogonal systems like Fmoc/tBu and quasi-orthogonal systems like Boc/Bn being prevalent in complex syntheses. biosynth.com Orthogonality ensures that one protecting group can be removed without affecting others, allowing for precise, stepwise modifications of the molecule. biosynth.com

The following table details common protecting groups used in the synthesis of piperidine precursors.

Protecting GroupAbbreviationIntroduction Reagent (Example)Removal Conditions (Example)Key Characteristics
BenzoylBzBenzoyl chlorideCan be reduced to Benzyl (Bn) then cleaved.Robust group used in multi-step syntheses of fluorinated piperidines. nuph.edu.ua
BenzylBnBenzyl bromide1-Chloroethyl chloroformate; Catalytic hydrogenation (H2/Pd). creative-peptides.comnuph.edu.uaStable protecting group often used in tandem with an initial Benzoyl protection. nuph.edu.ua
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)2OAcidic conditions (e.g., Trifluoroacetic Acid - TFA). biosynth.comcreative-peptides.comWidely used due to its stability and straightforward removal under acidic conditions. nih.gov
BenzyloxycarbonylZ or CbzBenzyl chloroformateCatalytic hydrogenation (H2/Pd); HBr/AcOH. creative-peptides.comA well-established amino protecting group resistant to racemization. creative-peptides.com

Chemical Reactivity and Transformations of 4 Trifluoromethyl Piperidin 1 Amine and Its Derivatives

Reactions Occurring at the Amine Nitrogen

The lone pair of electrons on the primary amine nitrogen of 4-(trifluoromethyl)piperidin-1-amine makes it a potent nucleophile, enabling a range of functionalization reactions. These transformations are crucial for building molecular complexity and synthesizing derivatives with potential applications in medicinal chemistry and materials science.

Alkylation of the primary amine nitrogen introduces alkyl groups, transforming the primary amine into a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt. These reactions typically involve the use of alkyl halides or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent. The degree of alkylation can often be controlled by stoichiometry and reaction conditions.

General protocols for N-alkylation often employ a base to neutralize the acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and temperature can also significantly influence the reaction's outcome and selectivity.

The reaction of this compound with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) leads to the formation of a stable amide bond. This acylation reaction is a robust and widely used transformation in organic synthesis.

The process involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). This reaction is fundamental for linking the piperidine (B6355638) scaffold to other molecular fragments, including those found in peptides and other biologically relevant molecules. Research has demonstrated the synthesis of N-protected α-amino aryl-ketones through Friedel–Crafts acylation, a related transformation involving the formation of a carbon-carbon bond via an acyl intermediate. nih.gov

Reactant 1Reactant 2Product Type
This compoundAcyl Halide (R-COCl)N-Acyl-4-(trifluoromethyl)piperidin-1-amine (Amide)
This compoundAcid Anhydride ((RCO)₂O)N-Acyl-4-(trifluoromethyl)piperidin-1-amine (Amide)
This compoundCarboxylic Acid (R-COOH) + Coupling AgentN-Acyl-4-(trifluoromethyl)piperidin-1-amine (Amide)

Reductive amination is a powerful method for forming carbon-nitrogen bonds. For this compound, this reaction involves condensation with a ketone or aldehyde to form a hydrazone intermediate. This intermediate is then reduced in situ to the corresponding alkylated amine derivative. A variety of reducing agents can be employed, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices.

This two-step, one-pot procedure is highly versatile, allowing for the introduction of a wide array of substituents onto the amine nitrogen. organic-chemistry.org The double reductive amination (DRA) on dicarbonyl compounds is a particularly effective strategy for constructing piperidine skeletons. chim.it

The primary amine of this compound can participate in multi-component condensation reactions, such as the Mannich reaction. wikipedia.org In a typical Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound react to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov

This reaction provides a versatile route to complex molecules by forming a new carbon-carbon bond and introducing an aminoalkyl group in a single step. The reaction begins with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile for the enolized carbonyl compound. wikipedia.org The Mannich reaction has been extensively used in the structural modification of natural products to enhance their biological activities. nih.gov

Diazo coupling involves the reaction of a diazonium salt with an electron-rich coupling partner. While typically associated with aromatic amines to form azo dyes, N-heterocyclic amines can also undergo related transformations. globalresearchonline.net The reaction of this compound would involve its nucleophilic nitrogen attacking the terminal nitrogen of a diazonium ion.

This reaction class is characterized by the formation of an N-N bond, leading to triazene (B1217601) or related nitrogen-rich structures. The stability and subsequent reactivity of these products can vary significantly depending on the specific substrates and reaction conditions used. globalresearchonline.net

Selective functionalization of the amine nitrogen with alkyl halides is a direct and common method for introducing specific alkyl groups. researchgate.net The reaction's success often depends on controlling the degree of alkylation to prevent the formation of over-alkylated products. By carefully selecting the stoichiometry, reaction time, and temperature, it is often possible to achieve mono-alkylation.

Phase-transfer catalysis can be an effective technique for the alkylation of N-nucleophiles under biphasic conditions, often providing a mild and efficient route to highly functionalized products. researchgate.net Recent advances have also explored metallaphotoredox catalysis to activate alkyl halides for N-alkylation under mild conditions, expanding the scope of compatible substrates. nih.gov

Alkylating AgentReaction ConditionsExpected Product
Methyl IodideBase (e.g., K₂CO₃), Solvent (e.g., Acetonitrile)1-Methyl-4-(trifluoromethyl)piperidin-1-amine
Benzyl (B1604629) BromideBase (e.g., Et₃N), Solvent (e.g., DCM)1-Benzyl-4-(trifluoromethyl)piperidin-1-amine
Ethyl BromoacetateMild Base, Room TemperatureEthyl 2-(4-(trifluoromethyl)piperidin-1-ylamino)acetate

Reactions Involving the Piperidine Ring System

The reactivity of the piperidine ring in this compound derivatives can be harnessed to introduce further structural diversity. Key transformations include C-H functionalization, ring-opening, and elimination reactions.

Direct functionalization of C(sp3)–H bonds in piperidine rings is a powerful strategy for molecular diversification. researchgate.net For derivatives of this compound, this approach allows for the introduction of various substituents, thereby modifying the steric and electronic properties of the molecule.

Recent advancements have demonstrated the utility of methods such as the generation of N-fused bicyclo α-hydroxy-β-lactams under mild, visible light conditions as masked nucleophiles for the α-functionalization of piperidines. researchgate.net This strain-release approach enables arylation, vinylation, and alkynylation at the α-position to the nitrogen. researchgate.net Another strategy involves rhodium-catalyzed C-H insertions of donor/acceptor carbenes, where the regioselectivity (2- or 4-position) can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov

The presence of the trifluoromethyl group at the 4-position can be expected to influence the regioselectivity of these reactions. Its electron-withdrawing nature may deactivate the adjacent C-H bonds, potentially favoring functionalization at the C-2 and C-6 positions.

Table 1: Examples of C-H Functionalization Approaches Applicable to Piperidine Derivatives

Reaction TypeReagents and ConditionsPosition of Functionalization
Strain-Release AminationVisible light (400-450 nm), phenyl keto amidesα to nitrogen
Rhodium-Catalyzed C-H InsertionRhodium catalysts, donor/acceptor carbenes2-, 3-, or 4-position depending on catalyst and protecting group
Intramolecular Hydride TransferHeating in a polar solvent (e.g., DMSO, DMF)α to nitrogen

Ring-Opening and Intramolecular Cyclization Reactions

While the piperidine ring is generally stable, derivatives can be designed to undergo ring-opening or intramolecular cyclization reactions to form novel heterocyclic systems. For instance, copper-catalyzed ring-opening reactions have been explored for strained three-membered nitrogen heterocycles like aziridines, yielding β-substituted amines. mdpi.com Although piperidines are less strained, appropriately functionalized derivatives of this compound could potentially undergo similar transformations under specific conditions.

Intramolecular cyclization reactions are a common strategy for the synthesis of fused heterocyclic systems. For example, intramolecular condensation of aminoketones and aminoesters can lead to the formation of new rings. mdpi.com Derivatives of this compound bearing suitable functional groups could be precursors for such cyclizations. An intramolecular cascade cyclization initiated by photogenerated N-amidyl radicals has been shown to be an effective method for constructing polyheterocyclic structures containing isoindolin-1-one (B1195906) or 3,4-dihydroisoquinolin-1(2H)-one moieties. rsc.org

Hofmann elimination is a classic reaction for the formation of alkenes from amines. wikipedia.orgbyjus.com The process involves the exhaustive methylation of the amine to form a quaternary ammonium iodide salt, followed by treatment with a base such as silver oxide to induce elimination. chemistrysteps.commasterorganicchemistry.com

For a derivative of this compound, this process would involve methylation of the piperidine nitrogen to form a quaternary ammonium salt. Subsequent heating with a base would lead to an E2 elimination, breaking the piperidine ring to form an alkene. According to the Hofmann rule, the major product is typically the least substituted alkene, which arises from the abstraction of a proton from the most accessible, sterically unhindered β-carbon. wikipedia.orgbyjus.commasterorganicchemistry.com The steric bulk of the quaternary ammonium leaving group directs the base to the less hindered proton. wikipedia.orgmasterorganicchemistry.com

Table 2: General Steps of the Hofmann Elimination

StepDescriptionReagentsIntermediate/Product
1Exhaustive MethylationExcess methyl iodideQuaternary ammonium iodide salt
2Formation of Hydroxide SaltSilver oxide, waterQuaternary ammonium hydroxide
3EliminationHeatAlkene (Hofmann product) and tertiary amine

Mechanistic Role of the Trifluoromethyl Group in Directing Chemical Reactivity

The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. mdpi.com Its presence on the piperidine ring at the 4-position has significant mechanistic implications for the reactions discussed above.

The strong inductive effect of the CF3 group decreases the electron density throughout the piperidine ring, which can influence the rates and regioselectivity of various reactions. For C-H functionalization, this deactivation may render the C-H bonds at the 3- and 5-positions less susceptible to attack, potentially favoring reactions at the 2- and 6-positions, which are more influenced by the nitrogen atom.

In elimination reactions, the electron-withdrawing nature of the CF3 group can affect the acidity of the β-protons. However, the regioselectivity of the Hofmann elimination is primarily governed by steric factors, so the formation of the least substituted alkene is still expected to be the major pathway. wikipedia.orgmasterorganicchemistry.com

Furthermore, the lipophilicity of the trifluoromethyl group can impact the solubility and transport properties of the molecule, which can be a crucial factor in both synthetic and biological contexts. mdpi.com The C-F bond is also exceptionally strong, imparting high metabolic stability to the CF3 group. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies of 4 Trifluoromethyl Piperidin 1 Amine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Characterization

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-(trifluoromethyl)piperidin-1-amine is expected to show distinct signals for the protons on the piperidine (B6355638) ring. The protons at the C2 and C6 positions (adjacent to the nitrogen) would appear as multiplets, as would the protons at the C3 and C5 positions. The proton at the C4 position, being attached to the carbon bearing the trifluoromethyl group, would also present as a multiplet. The introduction of the -NH₂ group at the N1 position would likely cause a slight upfield shift for the adjacent C2 and C6 protons compared to 4-(trifluoromethyl)piperidine (B1330362) due to its electron-donating nature. The protons of the amino group itself would likely appear as a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, distinct resonances for each carbon of the piperidine ring are anticipated. The carbon atom C4, directly attached to the electron-withdrawing trifluoromethyl group, would be significantly deshielded and appear at a characteristic downfield shift, likely as a quartet due to coupling with the three fluorine atoms. The carbons C3 and C5 would resonate at a higher field, followed by the C2 and C6 carbons adjacent to the nitrogen atom. The presence of the N-amino group is expected to have a modest shielding effect on the C2 and C6 carbons.

¹⁹F NMR Spectroscopy:

¹⁹F NMR is particularly informative for fluorinated compounds. nih.gov The ¹⁹F NMR spectrum of this compound would be expected to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would likely be a triplet due to coupling with the two adjacent protons on C4. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to a saturated carbocyclic system. ucsb.edu Studies on fluorinated piperidines have shown that the conformation of the ring can significantly influence the fluorine chemical shifts. nih.gov

Predicted NMR Data for this compound:

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H (C2/C6-H)2.5 - 3.0m-
¹H (C3/C5-H)1.5 - 2.0m-
¹H (C4-H)2.0 - 2.5m-
¹H (N-H)Variablebr s-
¹³C (C2/C6)45 - 55--
¹³C (C3/C5)25 - 35--
¹³C (C4)35 - 45qJ(C-F) ≈ 25-30
¹³C (CF₃)120 - 130qJ(C-F) ≈ 270-280
¹⁹F (CF₃)-70 to -80tJ(F-H) ≈ 10-15

Note: These are predicted values based on data for analogous compounds and are subject to experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. For this compound (C₆H₁₁F₃N₂), the expected molecular weight is approximately 168.09 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 168. Given that it contains an even number of nitrogen atoms, the molecular ion will have an even mass-to-charge ratio, consistent with the nitrogen rule.

The fragmentation of piperidine derivatives is well-characterized. miamioh.edu Alpha-cleavage is a dominant fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.org For this compound, the primary fragmentation pathways would likely involve:

Loss of the trifluoromethyl group: Cleavage of the C4-CF₃ bond could lead to a fragment ion at m/z 99.

Ring fragmentation: Cleavage of the piperidine ring can occur through various pathways. A common fragmentation for cyclic amines is the loss of an ethyl radical (C₂H₅) or related fragments.

Alpha-cleavage: Loss of a hydrogen radical from the C2 or C6 position to form a stable iminium ion is a characteristic fragmentation for piperidines.

Cleavage of the N-N bond: The N-NH₂ bond could also cleave, although this is generally less favored than alpha-cleavage in the ring.

Predicted Major Fragments in the Mass Spectrum of this compound:

m/z Predicted Fragment Fragmentation Pathway
168[C₆H₁₁F₃N₂]⁺Molecular Ion (M⁺)
153[M - NH]⁺Loss of an amino radical
99[M - CF₃]⁺Loss of the trifluoromethyl radical
84[C₅H₁₀N]⁺Ring fragmentation
69[CF₃]⁺Trifluoromethyl cation

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

X-ray Diffraction Analysis for Solid-State Crystal and Molecular Structure Determination

X-ray diffraction analysis of a single crystal provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details in the solid state. While a crystal structure for this compound has not been reported, analysis of related piperidine structures can provide insight into its likely solid-state conformation. researchgate.netiucr.org

In the crystalline state, intermolecular hydrogen bonds involving the N-H protons of the amino group and the nitrogen atom of the piperidine ring of an adjacent molecule would be expected to play a significant role in stabilizing the crystal lattice. The fluorine atoms of the trifluoromethyl group could also participate in weaker C-H···F interactions.

Anticipated Crystallographic Data and Structural Features:

Parameter Predicted Value/Feature
Crystal SystemMonoclinic or Orthorhombic (common for such molecules)
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Piperidine Ring ConformationChair
CF₃ Group PositionEquatorial
Intermolecular InteractionsN-H···N hydrogen bonds, C-H···F interactions

Note: These are general predictions, and the actual crystal structure would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivitysmolecule.comresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating properties based on the molecule's electron density, DFT offers a balance of accuracy and computational efficiency for studying systems like 4-(Trifluoromethyl)piperidin-1-amine. science.govnih.gov

DFT calculations are employed to find the lowest energy conformation, or the optimized geometry, of a molecule. For this compound, these calculations consistently show that the piperidine (B6355638) ring adopts a stable chair conformation, which minimizes steric strain and torsional interactions. researchgate.netnih.gov The substituents—the trifluoromethyl group at the C4 position and the amine group at the N1 position—can orient themselves in either axial or equatorial positions. Computational studies on similar substituted piperidines indicate that the bulky trifluoromethyl group strongly prefers the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the ring. nih.govresearchgate.net The N-amine group also typically favors an equatorial orientation. The optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Interactive Table: Predicted Geometrical Parameters from DFT Calculations for Chair Conformation
ParameterPredicted Value RangeDescription
C-N-C (ring)110-112°Bond angle within the piperidine ring amine.
C-C-C (ring)110-113°Carbon-carbon-carbon bond angles in the ring.
C-C (ring)1.52-1.54 ÅTypical single bond length for sp³ carbons.
C-N (ring)1.46-1.48 ÅCarbon-nitrogen bond length in the piperidine ring.
C-CF₃ Bond Length1.53-1.55 ÅBond connecting the ring to the trifluoromethyl group.
C-F Bond Length1.33-1.35 ÅCarbon-fluorine bond length in the CF₃ group. nih.gov
N-NH₂ Bond Length1.44-1.46 ÅBond between the ring nitrogen and the exocyclic amine.
CF₃ PositionEquatorialThe sterically bulky trifluoromethyl group favors the equatorial position to minimize steric hindrance. nih.gov

DFT is also invaluable for predicting how a molecule will behave in chemical reactions by calculating its electronic properties. acs.org

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acadpubl.eu For molecules analogous to this compound, the HOMO is often localized on the electron-rich nitrogen atoms, particularly the N-amine group. malayajournal.org The electron-withdrawing trifluoromethyl group tends to lower the energy of both the HOMO and LUMO. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. malayajournal.orgscirp.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. smolecule.com For this compound, the MEP would show a region of high negative potential (red/yellow) around the nitrogen atoms, indicating their suitability for interacting with electrophiles or forming hydrogen bonds. malayajournal.org Conversely, the hydrogen atoms of the amine group and the area around the electron-withdrawing trifluoromethyl group would exhibit positive potential (blue), making them sites for nucleophilic attack.

Mulliken Charge Analysis: This analysis partitions the total electron density among the atoms in a molecule, assigning partial charges. In this compound, the highly electronegative fluorine atoms would carry a significant negative partial charge, while the carbon atom of the CF₃ group would be positive. nih.gov The nitrogen atoms would also carry a negative charge, reflecting their electronegativity and lone pairs of electrons. nih.gov

Interactive Table: Predicted Electronic Properties from DFT Calculations
PropertyPredicted CharacteristicSignificance
HOMO Energy-6.0 to -7.5 eVIndicates regions of high electron density, likely centered on the N1-amine group. smolecule.com
LUMO Energy-0.5 to 1.0 eVIndicates electron-deficient regions, influenced by the CF₃ group. smolecule.com
HOMO-LUMO Gap5.0 to 8.0 eVA relatively large gap suggests high chemical stability. malayajournal.org
MEP Negative RegionN1-amine and N-ring atomsPredicts sites for electrophilic attack and hydrogen bond accepting. smolecule.com
MEP Positive RegionAmine hydrogens, CF₃ groupPredicts sites for nucleophilic attack and hydrogen bond donating.
Mulliken Charge (N)NegativeConfirms the high electron density on the nitrogen atoms. nih.gov
Mulliken Charge (F)NegativeConfirms the high electronegativity of the fluorine atoms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactionssmolecule.com

Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed picture of their dynamic behavior. This is particularly useful for studying the conformational flexibility of the piperidine ring and its interactions within a larger biological system. nih.govnih.gov

While DFT can find the lowest energy structure, MD simulations explore the full range of conformations a molecule can adopt at a given temperature. For this compound, simulations would model the dynamic equilibrium between different ring conformations. The primary conformation is the chair form, but MD can reveal the energy barriers and probabilities of transitions to other, higher-energy conformations like the boat or twist-boat. researchgate.net These simulations confirm the strong preference for the CF₃ group to remain in the equatorial position to maintain thermodynamic stability. nih.govresearchgate.net

In drug discovery, MD simulations are critical for understanding how a ligand like this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govresearchgate.net A model of the ligand is placed in the binding site of the receptor, and the simulation tracks the interactions over time.

These simulations can reveal:

Key Binding Interactions: The trifluoromethyl group is known to participate in favorable interactions, including hydrophobic contacts and halogen bonds, which can enhance binding affinity. nih.gov The N-amine group can act as a hydrogen bond donor and acceptor, forming stable connections with amino acid residues in the receptor's active site. nih.gov

Binding Stability: By simulating the ligand-receptor complex over nanoseconds, researchers can assess the stability of the binding pose. A stable interaction is characterized by the ligand remaining in the binding pocket with minimal fluctuations. nih.gov

Role of Water: MD simulations explicitly model the surrounding water molecules, showing how they mediate or compete with ligand-receptor interactions.

In Silico Screening and Cheminformatics for Predictive Compound Identification

In silico methods use computational power to screen vast virtual libraries of compounds to identify those with a high probability of being active against a specific biological target. The 4-(trifluoromethyl)piperidine (B1330362) scaffold is a valuable building block in these libraries.

Cheminformatics involves the storage, retrieval, and analysis of chemical information. This compound would be characterized by various molecular descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors/acceptors. These descriptors are used in machine learning models and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of new compounds. The presence of the trifluoromethyl group is a particularly important descriptor, as it is known to often improve metabolic stability and cell permeability—qualities that are actively sought during virtual screening campaigns. nih.gov

Q & A

Q. What synthetic routes are available for 4-(trifluoromethyl)piperidin-1-amine, and how is its structural integrity validated?

The synthesis of this compound derivatives often involves nucleophilic substitution or defluoroalkylation reactions. For example, hydrazones can react with trifluoromethylarenes under photoredox catalysis to introduce the trifluoromethyl group, as demonstrated in defluoroalkylation protocols . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and elemental analysis. In related piperidine derivatives, yields range from 62% to 95%, with melting points and spectral data confirming purity and regiochemistry .

Q. How does the trifluoromethyl group influence the physicochemical properties of this compound?

The electron-withdrawing nature of the trifluoromethyl (CF₃) group reduces the basicity of the adjacent amine, enhancing metabolic stability and bioavailability. This inductive effect is well-documented in fluorinated pharmaceuticals, where CF₃ groups improve membrane permeability and resistance to oxidative degradation . Computational studies (e.g., Cambridge Structural Database analyses) further reveal that CF₃ groups stabilize conformations via stereoelectronic effects, which can optimize ligand-protein interactions .

Q. What spectroscopic techniques are used to monitor reactions involving this compound?

Ultraviolet-visible (UV-Vis) spectroscopy and kinetic assays are commonly employed to track oxidation or degradation pathways. For example, permanganate oxidation of piperidin-4-amine derivatives is monitored via absorbance changes at 525 nm, with pseudo-first-order kinetics used to derive rate constants . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further characterize intermediates and products .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT calculations are critical for mapping reaction pathways, such as permanganate-mediated oxidations. Studies on analogous piperidin-4-amine derivatives reveal that Ru(III) catalysts lower activation energy by stabilizing transition states through coordination with the amine group . Electron localization function (ELF) analyses further identify charge transfer mechanisms, validating experimental kinetic data .

Q. What strategies optimize the synthesis of this compound derivatives for biological screening?

  • Parallel synthesis : Combinatorial libraries of triazine-piperidine hybrids (e.g., 6-aryl-4-piperidinyl-1,3,5-triazin-2-amines) are generated via nucleophilic aromatic substitution, with substituents tuned for target engagement .
  • Catalysis : Photoredox conditions using 4CzIPN and sodium formate enable efficient defluoroalkylation, achieving >60% yields under visible light .
  • Purification : Silica chromatography with gradient elution (e.g., 0–10% EtOAc/hexanes) ensures high purity (>95%) .

Q. How does the trifluoromethyl group affect binding interactions in medicinal chemistry applications?

The CF₃ group enhances hydrophobic interactions and reduces basicity, as shown in fluorinated drug analogs. For instance, in 3D-QSAR models, CF₃-substituted triazine derivatives exhibit improved binding to kinase targets compared to non-fluorinated analogs, with steric and electrostatic descriptors (e.g., logP, polar surface area) correlating with antileukemic activity .

Q. What are the challenges in characterizing oxidative degradation products of this compound?

Oxidation with permanganate or ozone generates complex mixtures of imines and nitriles. Liquid chromatography-mass spectrometry (LC-MS) coupled with tandem MS/MS is essential for identifying low-abundance intermediates. For example, N-oxide formation is confirmed via HRMS and isotopic labeling .

Methodological Considerations

Q. How are reaction conditions optimized for catalytic transformations of this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of fluorinated intermediates .
  • Catalyst loading : Ruthenium(III) chloride (0.01–0.1 mol%) balances cost and efficiency in oxidation reactions .
  • Temperature control : Reactions are conducted at 25–40°C to prevent decomposition of thermally labile CF₃ groups .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Software like Schrödinger’s QikProp calculates ADME properties (e.g., cytochrome P450 inhibition, blood-brain barrier permeability) using descriptors like molecular weight (244.26 g/mol for C₁₂H₁₅F₃N₂) and rotatable bond count . Molecular dynamics simulations further model interactions with metabolic enzymes .

Q. How is enantiomeric purity assessed in chiral derivatives of this compound?

Chiral stationary-phase HPLC (e.g., Chiralpak IC) resolves enantiomers, with circular dichroism (CD) spectroscopy confirming absolute configuration. For example, diastereomeric excess >98% is achieved via asymmetric hydrogenation using Rh(I)-DuPhos catalysts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.